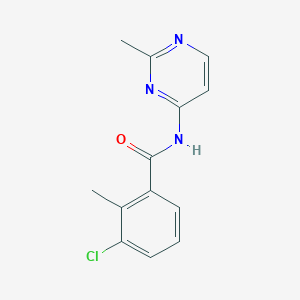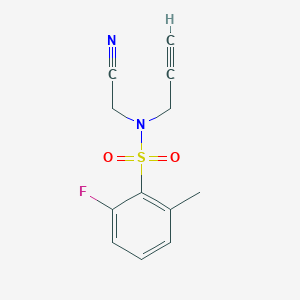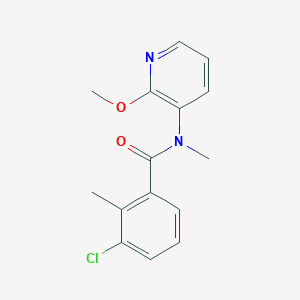
3-chloro-2-methyl-N-(2-methylpyrimidin-4-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-chloro-2-methyl-N-(2-methylpyrimidin-4-yl)benzamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications in various diseases. This compound is also known as CMY-1, and it belongs to the class of benzamides.
Mécanisme D'action
The mechanism of action of 3-chloro-2-methyl-N-(2-methylpyrimidin-4-yl)benzamide involves the inhibition of HDACs, which are enzymes that regulate gene expression by removing acetyl groups from histones. This inhibition leads to the accumulation of acetylated histones, which results in the activation of tumor suppressor genes and the suppression of oncogenes. Additionally, this compound has been shown to inhibit NF-κB, which is a transcription factor that regulates the expression of genes involved in inflammation and immune response. Inhibition of NF-κB leads to the suppression of inflammation and immune response. Furthermore, 3-chloro-2-methyl-N-(2-methylpyrimidin-4-yl)benzamide has been shown to inhibit PDEs, which are enzymes that regulate cyclic nucleotide signaling pathways. Inhibition of PDEs leads to the activation of cyclic nucleotide signaling pathways, which results in the relaxation of smooth muscle cells and the inhibition of platelet aggregation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-chloro-2-methyl-N-(2-methylpyrimidin-4-yl)benzamide have been extensively studied in vitro and in vivo. This compound has been shown to induce cell cycle arrest and apoptosis in cancer cells, inhibit inflammation and immune response in animal models of inflammatory diseases, and improve cognitive function in animal models of neurological disorders. Additionally, this compound has been shown to have a low toxicity profile and good pharmacokinetic properties, which make it a promising candidate for further development as a therapeutic agent.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 3-chloro-2-methyl-N-(2-methylpyrimidin-4-yl)benzamide in lab experiments include its potent activity against various enzymes and proteins, its low toxicity profile, and its good pharmacokinetic properties. However, the limitations of using this compound in lab experiments include its high cost, its limited availability, and the need for specialized equipment and expertise for its synthesis and analysis.
Orientations Futures
There are several future directions for the research on 3-chloro-2-methyl-N-(2-methylpyrimidin-4-yl)benzamide. These include:
1. Further optimization of the synthesis method to improve the yield and reduce the cost of the compound.
2. Development of new analogs of 3-chloro-2-methyl-N-(2-methylpyrimidin-4-yl)benzamide with improved potency and selectivity against specific enzymes and proteins.
3. Preclinical and clinical studies to evaluate the safety and efficacy of this compound in various diseases, such as cancer, inflammation, and neurological disorders.
4. Investigation of the molecular mechanisms underlying the therapeutic effects of this compound, including its effects on gene expression, signaling pathways, and cellular processes.
5. Development of new formulations and delivery methods for this compound to improve its bioavailability and therapeutic efficacy.
Méthodes De Synthèse
The synthesis of 3-chloro-2-methyl-N-(2-methylpyrimidin-4-yl)benzamide involves the reaction of 2-chloro-4-methylbenzoic acid with 2-amino-4-methylpyrimidine in the presence of a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), and a catalyst, such as 4-dimethylaminopyridine (DMAP). The reaction yields 3-chloro-2-methyl-N-(2-methylpyrimidin-4-yl)benzamide as a white crystalline solid with a melting point of 212-214°C.
Applications De Recherche Scientifique
3-chloro-2-methyl-N-(2-methylpyrimidin-4-yl)benzamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. This compound has been shown to inhibit the activity of several enzymes and proteins that are involved in the pathogenesis of these diseases, such as histone deacetylases (HDACs), nuclear factor kappa B (NF-κB), and phosphodiesterases (PDEs).
Propriétés
IUPAC Name |
3-chloro-2-methyl-N-(2-methylpyrimidin-4-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClN3O/c1-8-10(4-3-5-11(8)14)13(18)17-12-6-7-15-9(2)16-12/h3-7H,1-2H3,(H,15,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYQFXHNZYGGYRN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)C(=O)NC2=NC(=NC=C2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(4-hydroxyphenyl)-N-[1-(thiophen-3-ylmethyl)piperidin-4-yl]propanamide](/img/structure/B6625156.png)
![4-cyclopropyl-N-[4-(2,2-dimethylpropyl)-1,3-thiazol-2-yl]-2-methylpyrimidine-5-carboxamide](/img/structure/B6625169.png)
![N-[(3-acetamido-4-methoxyphenyl)methyl]-3-chloro-2-methylbenzamide](/img/structure/B6625175.png)
![[(2R,3R)-2-(4-chloro-3-fluorophenyl)oxolan-3-yl]-(2,3-dihydropyrrolo[3,2-c]pyridin-1-yl)methanone](/img/structure/B6625179.png)
![2-[(E)-2-(3-chlorothiophen-2-yl)ethenyl]-1H-pyrimidin-6-one](/img/structure/B6625182.png)

![3-{1-[5-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}-1H-pyrazol-5-amine](/img/structure/B6625197.png)

![N-[[3-(2,2,2-trifluoroethoxy)pyridin-4-yl]methyl]thiomorpholine-4-carboxamide](/img/structure/B6625213.png)
![(2S,6R)-2,6-dimethyl-N-[[3-(2,2,2-trifluoroethoxy)pyridin-4-yl]methyl]morpholine-4-carboxamide](/img/structure/B6625215.png)
![Methyl 2-[(3-chloro-2-methylbenzoyl)-(6-methylpyridin-2-yl)amino]acetate](/img/structure/B6625218.png)


![2-[(6-cyanopyridin-3-yl)-methylamino]-N-(2-methylsulfanylphenyl)acetamide](/img/structure/B6625263.png)